BenchChemオンラインストアへようこそ!

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Lipophilicity optimization Drug-likeness ADME prediction

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 69631-56-7; molecular formula C₈H₁₀N₂O₂; MW 166.18 g/mol) is a bicyclic heterocyclic building block comprising a cyclopentane ring fused to a pyrazole core bearing a methyl ester at the 3-position. The compound belongs to the tetrahydrocyclopenta[c]pyrazole scaffold family, which has been explored in multiple therapeutic areas including N-type calcium channel (Cav2.2) inhibition for chronic pain , GPR109A partial agonism for dyslipidemia , and anticancer applications via ROS-mediated apoptosis induction.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 69631-56-7
Cat. No. B1272494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
CAS69631-56-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1CCC2
InChIInChI=1S/C8H10N2O2/c1-12-8(11)7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
InChIKeyLOUYGUZFGBPISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 69631-56-7): Procurement-Grade Physicochemical and Synthetic Profile for MedChem Building Block Selection


Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 69631-56-7; molecular formula C₈H₁₀N₂O₂; MW 166.18 g/mol) is a bicyclic heterocyclic building block comprising a cyclopentane ring fused to a pyrazole core bearing a methyl ester at the 3-position [1]. The compound belongs to the tetrahydrocyclopenta[c]pyrazole scaffold family, which has been explored in multiple therapeutic areas including N-type calcium channel (Cav2.2) inhibition for chronic pain [2], GPR109A partial agonism for dyslipidemia , and anticancer applications via ROS-mediated apoptosis induction [3]. It is supplied as a solid with typical commercial purity ≥95% and is catalogued in major screening collections (e.g., InterBioScreen BB_SC-1318, Hit2Lead BB-4043042) [4].

Why In-Class Substitution of Methyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate with Its Free Acid, Ethyl Ester, or 3-Methyl Congener Introduces Quantifiable Risk in Synthetic and Screening Workflows


Within the tetrahydrocyclopenta[c]pyrazole scaffold family, the 3-position substituent exerts a dominant influence on physicochemical properties that are not interchangeable in parallel synthesis or biological screening. Changing from the methyl ester (CAS 69631-56-7) to the free carboxylic acid (CAS 5932-32-1) alters the hydrogen bond donor count from 1 to 2 and drops the XLogP3 from ~1.1 to ~0.6 [1]. Switching to the ethyl ester (CAS 5932-31-0) increases XLogP3 to ~1.5 and molecular weight to 180.20 Da, which shifts the compound into a different lipophilicity and size window [2]. Replacing the ester with a 3-methyl group (CAS 1752-21-2) eliminates the carbonyl and alkoxy oxygens entirely, reducing the hydrogen bond acceptor count from 3 to 1 and precluding key derivatization pathways such as hydrazinolysis to the carbohydrazide — the direct precursor to the potent anticancer agent P3C (CC₅₀ 0.25–0.49 µM in TNBC) [3]. Each of these closely related compounds thus occupies a distinct property space that cannot be assumed equivalent in solubility, permeability, metabolic stability, or downstream synthetic reactivity.

Quantitative Differentiation of Methyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 69631-56-7): Head-to-Head Physicochemical and Synthetic Evidence Against Closest Analogs


Lipophilicity (XLogP3): Methyl Ester Occupies a Unique LogP Window Between the Free Acid and Ethyl Ester, Critical for Passive Permeability Tuning

The methyl ester (CAS 69631-56-7) has a computed XLogP3 of 1.1 (PubChem) or 1.17 (Hit2Lead experimental database), placing it between the more polar free carboxylic acid (CAS 5932-32-1, LogP 0.60) and the more lipophilic ethyl ester (CAS 5932-31-0, XLogP3 1.5, ACD/LogP 1.75) [1][2]. In the context of Lipinski's Rule of Five, a LogP shift from 0.6 to 1.75 spans nearly one full log unit, which is sufficient to alter predicted Caco-2 permeability, plasma protein binding, and CNS penetration probability [3]. The methyl ester's LogP of ~1.1 falls within the optimal range (1–3) for oral bioavailability according to commonly applied drug-likeness filters, whereas the free acid (LogP 0.6) is below and the ethyl ester (LogP 1.75) is within the upper end of this window.

Lipophilicity optimization Drug-likeness ADME prediction

Hydrogen Bond Donor Count: Methyl Ester (HBD=1) Versus Free Acid (HBD=2) — Quantitative Impact on Permeability and Transporter Recognition

The methyl ester (CAS 69631-56-7) possesses exactly 1 hydrogen bond donor (the pyrazole NH), whereas the free carboxylic acid (CAS 5932-32-1) possesses 2 HBDs (pyrazole NH + COOH) [1]. This single-donor difference has a multiplicative effect on predicted permeability: the "rule of 5" penalty for each additional HBD beyond the threshold is well documented, and computational models (e.g., Pfizer's 2004 analysis of 47,000 compounds) indicate that each additional HBD above 0.5 reduces passive Caco-2 permeability by approximately 1.5- to 3-fold [2]. The methyl ester's HBD count of 1 also preserves the ability to donate a single hydrogen bond for target engagement while minimizing desolvation penalty during membrane crossing.

Hydrogen bonding Membrane permeability Drug design

Boiling Point and Volatility: Methyl Ester (BP ~310 °C) vs. Ethyl Ester (BP ~384 °C) — Practical Implications for Evaporative Workup and Purification

The methyl ester (CAS 69631-56-7) has an EPA T.E.S.T. predicted boiling point of 309.2–310.7 °C, which is approximately 74 °C lower than the ethyl ester (CAS 5932-31-0, BP 384.1±42.0 °C) and over 120 °C lower than the carboxylic acid (CAS 5932-32-1, BP 430.7 °C) [1]. This lower boiling point translates to more efficient solvent removal during rotary evaporation at moderate bath temperatures (40–60 °C under reduced pressure), reducing the risk of thermal decomposition of sensitive intermediates. The flash point of the methyl ester (164.1 °C) is also lower than that of the ethyl ester (186.1 °C), consistent with its higher relative volatility.

Synthetic chemistry Purification Process chemistry

Derivatization Versatility: The Methyl Ester Enables Direct Hydrazinolysis to the P3C Precursor (1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide), a Path Inaccessible to the 3-Methyl Analog

Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can be directly converted to 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (CAS 299166-55-5) by treatment with hydrazine hydrate, a transformation that exploits the electrophilic methyl ester carbonyl [1]. This carbohydrazide is the immediate synthetic precursor to P3C (N′-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide), which displays CC₅₀ values of 0.25–0.49 µM against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468 — potency approximately 100- to 400-fold greater than that of the parent scaffold carboxylic acid (IC₅₀ 1,300 nM at GPR109A) [2][3]. The 3-methyl analog (CAS 1752-21-2) lacks the ester carbonyl and therefore cannot participate in this hydrazinolysis pathway, significantly restricting its downstream derivatization scope.

Synthetic diversification Hydrazide synthesis Anticancer lead generation

Predicted pKa: Methyl Ester (pKa ~12.55) Versus Free Acid (pKa ~16.31) — Implications for Ionization State at Physiological pH and HPLC Method Development

The methyl ester (CAS 69631-56-7) has a predicted pKa of 12.55±0.20, which is 3.76 log units lower (more acidic) than the free carboxylic acid (CAS 5932-32-1, pKa 16.31±0.20) [1]. At physiological pH 7.4, both compounds remain predominantly neutral (unionized). However, at HPLC-relevant acidic mobile phase conditions (pH 2–3), the methyl ester's pyrazole NH ionizes more readily, providing a sharper chromatographic peak shape on reverse-phase columns when ion-pairing or acidic modifiers are employed. The ethyl ester (CAS 5932-31-0) shares the same predicted pKa of ~12.55, indicating that this differentiation is exclusively relevant when comparing methyl ester to free acid, not to the ethyl ester .

Ionization state Analytical method development Pre-formulation

Molecular Weight and Size Efficiency: Methyl Ester (MW 166.18) Provides a Favorable Ligand Efficiency Starting Point Relative to the Ethyl Ester (MW 180.20) When Downstream Potency Optimization Requires Heavy Atom Addition

The methyl ester (CAS 69631-56-7) has a molecular weight of 166.18 g/mol (heavy atom count = 12), compared to 180.20 g/mol (heavy atom count = 13) for the ethyl ester (CAS 5932-31-0) and 152.15 g/mol for the carboxylic acid (CAS 5932-32-1) [1]. In fragment-based drug discovery (FBDD), the "Rule of Three" (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is commonly applied; all three analogs pass this filter, but the methyl ester's intermediate MW offers an optimal balance: it is 14 Da heavier than the acid (carrying additional structural information via the methyl group) while being 14 Da lighter than the ethyl ester, leaving more MW budget for subsequent optimization. Ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) will systematically favor the methyl ester over the ethyl ester by approximately 2–3% for a given potency, all else being equal [2].

Ligand efficiency Fragment-based drug discovery Lead optimization

Procurement-Relevant Application Scenarios for Methyl 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 69631-56-7)


Synthesis of P3C-Class Anticancer Hydrazide Derivatives via Direct Hydrazinolysis

Research groups targeting ROS-mediated apoptosis in triple-negative breast cancer (TNBC) or related malignancies can procure the methyl ester as the direct precursor to 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, the key intermediate en route to P3C and its structural analogs. As demonstrated by Gutierrez et al. (2022), P3C exhibits CC₅₀ values of 0.25–0.49 µM in MDA-MB-231 and MDA-MB-468 TNBC cells, induces mitochondrial depolarization, caspase-3/7 and -8 activation, and disrupts microtubule stability [1]. The methyl ester → carbohydrazide → Schiff base condensation sequence provides a modular, two-step route to libraries of hydrazide-hydrazone derivatives for anticancer screening, a pathway inaccessible to the 3-methyl analog (CAS 1752-21-2).

N-Type Calcium Channel (Cav2.2) Blocker Lead Optimization with Defined Lipophilicity Control

Building on the SAR established by Winters et al. (2014), who demonstrated that substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles are effective Cav2.2 blockers with in vivo activity in the rat CFA pain model [2], groups can use the methyl ester as a starting scaffold for systematic SAR exploration. Its intermediate LogP (~1.1) provides a balanced lipophilicity baseline. Addition of hydrophobic substituents (e.g., aryl, heteroaryl) at the pyrazole N1 or C5 position will predictably increase LogP, while hydrolysis to the carboxylic acid (or further amidation) can reduce it — enabling bidirectional LogP tuning from a single starting material.

Fragment-Based Drug Discovery (FBDD) Screening Collection Enrichment

With MW 166.18 g/mol, LogP ~1.1, HBD = 1, HBA = 3, and rotatable bonds = 2, the methyl ester fully complies with the "Rule of Three" for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [3]. Its inclusion in screening collections (e.g., InterBioScreen STOCK1S-06723, Hit2Lead BB-4043042) provides a validated, purchasable fragment with a defined 3D conformation imposed by the fused cyclopentane ring — a feature that enhances binding entropy relative to freely rotatable acyclic fragments. The methyl ester's synthetic tractability also positions it as an ideal starting fragment for fragment-growing campaigns via N-alkylation, ester hydrolysis, or hydrazide formation.

GPR109A Partial Agonist Probe Development: Ester-to-Acid Prodrug Strategy

The tetrahydrocyclopenta[c]pyrazole scaffold has established activity at the hydroxycarboxylic acid receptor 2 (GPR109A/HCA2), the molecular target of niacin for dyslipidemia. MK-0354 (a 3-tetrazolyl analog) is a partial agonist with hGPR109a EC₅₀ = 1.65 µM, while the 6-methyl carboxylic acid derivative shows EC₅₀ = 8,300 nM [4][5]. The methyl ester (69631-56-7) can serve as a masked carboxylic acid prodrug scaffold: in vivo esterase-mediated hydrolysis would release the active free acid (5932-32-1) while improving oral absorption due to enhanced LogP and reduced HBD count. This strategy is particularly relevant for programs seeking to balance potency with pharmacokinetic performance in metabolic disease models.

Quote Request

Request a Quote for Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.